molecular formula C13H20N4OS B2789172 1-[2-(piperazin-1-yl)ethyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one CAS No. 920368-23-6

1-[2-(piperazin-1-yl)ethyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B2789172
CAS No.: 920368-23-6
M. Wt: 280.39
InChI Key: NYQZPXPIMVWFIM-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[d]pyrimidin-2-one core fused to a cyclopentane ring, with a 4-sulfanylidene (C=S) substituent at position 4 and a 2-(piperazin-1-yl)ethyl group at position 1. The molecular formula is inferred as C₁₃H₁₉N₅OS (calculated molecular weight: ~321.4 g/mol).

Properties

IUPAC Name

1-(2-piperazin-1-ylethyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS/c18-13-15-12(19)10-2-1-3-11(10)17(13)9-8-16-6-4-14-5-7-16/h14H,1-9H2,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQZPXPIMVWFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)NC2=S)CCN3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(piperazin-1-yl)ethyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of a piperazine derivative through the reaction of ethylenediamine with diethanolamine under reflux conditions.

    Cyclization: The piperazine derivative is then subjected to cyclization with a suitable cyclopentanone derivative in the presence of a strong acid catalyst, such as sulfuric acid, to form the cyclopenta[d]pyrimidinone core.

    Thioxo Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Piperazin-1-yl)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the thioxo group, using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form N-substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced thioxo derivatives.

    Substitution: N-substituted piperazine derivatives.

Scientific Research Applications

1-(2-(Piperazin-1-yl)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a neuroprotective and anti-inflammatory agent.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[2-(piperazin-1-yl)ethyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target receptors such as the α2-adrenergic receptor and the 5-HT1A receptor, influencing neurotransmission and cellular signaling.

    Pathways Involved: It may modulate pathways related to oxidative stress, apoptosis, and inflammation, contributing to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs were identified based on shared features:

  • Cyclopenta[d]pyrimidinone/pyrimidine core
  • Piperazine or substituted piperazine groups
  • Sulfur-containing substituents (e.g., sulfanyl, sulfonyl, or sulfanylidene)
Table 2. Molecular Properties
Compound Molecular Weight (g/mol) Molecular Formula Key Functional Groups
Target Compound ~321.4 C₁₃H₁₉N₅OS Piperazine, sulfanylidene
Compound 5e 465.19 C₂₅H₂₈N₄O₃S Piperazine, benzylthio
BG15892 372.87 C₁₉H₁₇ClN₂O₂S Benzylsulfanyl
Compound 5h 465.09 C₂₅H₂₈ClN₅O₃S Nitroimidazole, piperazine

Key Research Findings

Role of Piperazine Moieties
  • PARP Inhibition : Compound 5e () demonstrates potent PARP-1/2 inhibition (IC₅₀ < 50 nM) in MDA-MB-468 breast cancer cells. The 4-(p-tolyl)piperazine group enhances binding to the PARP catalytic domain through hydrophobic interactions .
  • Solubility Enhancement : Piperazine derivatives often improve aqueous solubility due to their basic nitrogen atoms, as seen in sildenafil analogs () .
Impact of Sulfur-Containing Groups
  • Sulfanylidene vs. Sulfonyl : The target compound’s 4-sulfanylidene group (C=S) may exhibit different electronic effects compared to sulfonyl (SO₂) groups in sildenafil-N-oxide (). Sulfonyl groups are critical for PDE5 binding, while sulfanylidene could modulate redox activity or metal chelation .
  • Sulfanyl Substituents : BG15892 () contains a benzylsulfanyl group, which may influence pharmacokinetics by altering lipophilicity (LogP) or metabolic stability .
Structural Flexibility and Linker Length
  • Ethyl vs. Propyl Linkers : The target compound’s ethyl linker between piperazine and the core contrasts with the propyl linker in ’s compound 5h. Longer linkers may increase conformational flexibility but reduce target affinity .

Pharmacological Potential

  • Oncology: Piperazine-pyrimidinone hybrids (e.g., Compound 5e) show promise in targeting DNA repair enzymes like PARP, suggesting the target compound could be evaluated in similar contexts .
  • Enzyme Inhibition: Sildenafil analogs () highlight the therapeutic relevance of pyrimidinone cores in PDE inhibition, though sulfanylidene substitution may redirect activity toward other targets .

Biological Activity

1-[2-(piperazin-1-yl)ethyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on various research findings.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. The initial steps often include the formation of piperazine derivatives followed by cyclization to form the pyrimidinone structure. The synthetic pathways can vary but generally include:

  • Reagents : Common reagents include piperazine and various electrophiles to facilitate cyclization.
  • Conditions : Controlled temperatures and inert atmospheres are maintained to prevent undesired reactions.

Biological Activity

The biological activities of this compound have been explored in several studies. Key findings include:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance:

  • Antibacterial Activity : Compounds derived from piperazine have shown effectiveness against various bacterial strains.
  • Antifungal Activity : Certain derivatives have been tested against fungal pathogens with promising results.

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. Notable findings include:

  • MCF-7 Cell Line : The compound showed an IC50 value indicating potent activity against breast cancer cells.
  • Mechanism of Action : It is hypothesized that the compound interferes with cellular signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies highlight the efficacy of this compound in specific biological contexts:

  • Serotonin Reuptake Inhibition : A study evaluated derivatives for their ability to inhibit serotonin reuptake, suggesting potential antidepressant properties. The most effective derivative displayed stability in human liver microsomes and favorable pharmacokinetic properties .
  • Antitumor Efficacy : In a study focusing on a related compound series, several derivatives exhibited significant cytotoxicity against MCF-7 cells. The most potent derivative achieved an IC50 value of 5.56 μM .

The mechanism by which this compound exerts its biological effects can be summarized as follows:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity related to neurotransmitter systems (e.g., serotonin), contributing to its antidepressant effects.

Data Summary

Property Value/Description
Molecular Formula C12H16N4OS
Molecular Weight 252.35 g/mol
IC50 (MCF-7) 5.56 μM (for related compounds)
Biological Activities Antimicrobial, Antitumor, Antidepressant

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